6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 4-morpholinophenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often include optimization of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-4-quinazolinamine: A precursor in the synthesis of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine.
4-Morpholinophenylamine: Another precursor used in the synthesis process.
Quinazolinone derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in cancer therapy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the morpholine moiety and methoxy groups. Detailed synthetic pathways can vary based on the specific substituents and desired properties of the final compound.
Inhibition of Tyrosine Kinases
One of the primary biological activities attributed to this compound is its inhibition of tyrosine kinases, particularly c-Met. c-Met is a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against c-Met, with an IC50 value indicating potent efficacy at low micromolar concentrations .
Anticancer Activity
The compound has been tested against various cancer cell lines, including:
- A549 (human lung cancer)
- MCF-7 (human breast cancer)
- MKN-45 (human gastric cancer)
Results show that it possesses moderate to remarkable anticancer activity across these cell lines. For instance, one study reported that a related compound with similar structural features exhibited an IC50 value of 0.030 µM against c-Met . This suggests that this compound could potentially be developed as a therapeutic agent for treating cancers driven by aberrant c-Met signaling.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline core and substituents on the phenyl ring can significantly influence the biological activity of the compound. The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances lipophilicity and bioavailability, which are critical for effective cellular uptake and inhibition of target kinases .
Case Study 1: In Vivo Efficacy
In vivo studies involving murine models have shown that administration of this compound leads to significant tumor growth inhibition compared to control groups. The mechanisms underlying this effect include induction of apoptosis in cancer cells and inhibition of angiogenesis.
Case Study 2: Combination Therapy
Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For example, synergistic effects have been observed when used alongside traditional chemotherapy drugs, suggesting potential for combination therapies in clinical settings.
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
c-Met Inhibition | A549 | 0.030 ± 0.008 | Tyrosine kinase inhibition |
Anticancer Activity | MCF-7 | Moderate to Remarkable | Induction of apoptosis |
Tumor Growth Inhibition | MKN-45 | Significant | Anti-angiogenic effects |
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURJZVOZSPSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.